7-Oxa-12-azadispiro[2.0.54.33]dodecane;hydrochloride
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Overview
Description
7-Oxa-12-azadispiro[2.0.54.33]dodecane;hydrochloride is a chemical compound with the molecular formula C10H18ClNO and a molecular weight of 203.71 g/mol . It is known for its unique spirocyclic structure, which includes an oxygen and nitrogen atom within the ring system. This compound is primarily used in research and development settings.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Oxa-12-azadispiro[2.0.54.33]dodecane;hydrochloride typically involves the reaction of appropriate starting materials under controlled conditions. The specific synthetic route and reaction conditions can vary, but generally, it involves the formation of the spirocyclic structure through cyclization reactions. Detailed synthetic routes are often proprietary and may require access to specialized chemical databases or publications .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, likely due to its primary use in research rather than large-scale industrial applications. standard practices in the chemical industry, such as batch processing and purification techniques, would be applicable.
Chemical Reactions Analysis
Types of Reactions
7-Oxa-12-azadispiro[2.0.54.33]dodecane;hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the nitrogen or oxygen atoms within the spirocyclic structure.
Substitution: The compound can undergo substitution reactions, particularly at the nitrogen or oxygen sites.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives.
Scientific Research Applications
7-Oxa-12-azadispiro[2.0.54.33]dodecane;hydrochloride has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, although specific medical applications are still under research.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 7-Oxa-12-azadispiro[2.0.54.33]dodecane;hydrochloride involves its interaction with specific molecular targets. The spirocyclic structure allows it to bind to certain enzymes or receptors, potentially modulating their activity. The exact molecular pathways and targets are subjects of ongoing research .
Comparison with Similar Compounds
Similar Compounds
- 7-Oxa-12-azadispiro[2.0.54.33]dodecane : A closely related compound with a similar spirocyclic structure but without the hydrochloride group.
- Spirocyclic amines : A broader class of compounds that share the spirocyclic amine structure.
Uniqueness
7-Oxa-12-azadispiro[2.0.54.33]dodecane;hydrochloride is unique due to its specific combination of oxygen and nitrogen atoms within the spirocyclic framework, which imparts distinct chemical and biological properties .
Properties
IUPAC Name |
7-oxa-12-azadispiro[2.0.54.33]dodecane;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO.ClH/c1-2-10(1)9(3-6-11-10)4-7-12-8-5-9;/h11H,1-8H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SFTFYBVNRHCBKA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC12C3(CCN2)CCOCC3.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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